Karnamicin C5 - 122535-58-4

Karnamicin C5

Catalog Number: EVT-1176733
CAS Number: 122535-58-4
Molecular Formula: C16H21N3O5S
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Karnamicins are a group of natural products derived from the actinobacterium Lactamobacterium rhizosphaerae NEAU-A2. They belong to a class of compounds known as angiotensin-converting enzyme inhibitors, which are crucial for regulating blood pressure and have potential implications in treating hypertension and related cardiovascular diseases. The karnamicins exhibit significant inhibitory activity against angiotensin-converting enzyme, with IC50 values ranging from 0.24 to 5.81 μM .

Synthesis Analysis

The biosynthesis of karnamicin C5 involves a complex interplay of enzymatic processes. Key components include:

  • Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase: This enzyme complex is responsible for assembling the core structure of karnamicin.
  • Pyridine Ring Hydroxylases: Two regioselective flavoprotein hydroxylases are utilized to introduce hydroxyl groups into the pyridine ring.
  • Methyltransferase: This enzyme adds methyl groups at specific positions.

Genome mining and isotopic labeling techniques have been employed to elucidate the biosynthetic pathway, confirming that gene clusters associated with karnamicin production are essential for its assembly .

Molecular Structure Analysis

Karnamicin C5 has a complex molecular structure characterized by:

  • Core Structure: The backbone includes a fully substituted hydroxypyridine moiety.
  • Side Chains: The compound features various side chains that contribute to its biological activity.
  • Molecular Formula: While specific molecular formulas for karnamicin C5 are not universally provided in the literature, it is part of a family with varying substitutions that influence its pharmacological properties.

Advanced techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry have been utilized to determine the precise structure and confirm the presence of functional groups critical for activity .

Chemical Reactions Analysis

Karnamicin C5 participates in several chemical reactions, primarily as an inhibitor of angiotensin-converting enzyme. Key reactions include:

  • Enzyme Inhibition: The compound binds to the active site of angiotensin-converting enzyme, preventing substrate access and subsequent conversion to angiotensin II.
  • Potential Metabolic Transformations: While specific metabolic pathways have not been extensively characterized, derivatives may undergo typical biotransformations such as oxidation or conjugation.

The reaction kinetics and binding affinities have been studied to understand better how structural modifications affect efficacy .

Mechanism of Action

The mechanism by which karnamicin C5 exerts its effects involves:

  • Binding Affinity: The compound binds competitively to the active site of angiotensin-converting enzyme.
  • Inhibition of Angiotensin II Formation: By blocking this enzyme's activity, karnamicin C5 reduces the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.

Research utilizing molecular docking studies has provided insights into the interactions at the molecular level, highlighting key residues involved in binding .

Physical and Chemical Properties Analysis

Karnamicin C5 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in various solvents can influence its bioavailability and therapeutic efficacy.
  • Stability: Stability under physiological conditions is crucial for its potential use as a therapeutic agent.
  • Melting Point and Boiling Point: Specific thermal properties have yet to be detailed in literature but are essential for understanding storage and handling requirements.

Further characterization through spectroscopic methods has provided additional data on these properties .

Applications

Karnamicin C5 holds promise in several scientific applications:

  • Therapeutic Use: Its primary application is as an antihypertensive agent due to its ability to inhibit angiotensin-converting enzyme effectively.
  • Research Tool: It serves as a valuable tool for studying angiotensin-related pathways and hypertensive conditions.
  • Potential Derivatives Development: Ongoing research aims to modify the structure for enhanced potency or reduced side effects.

The exploration of karnamicins continues to expand their potential role in pharmacology and medicinal chemistry .

Taxonomic Origins and Microbial Synthesis of Karnamicin C5

Phylogenetic Classification of Producing Actinobacteria

Karnamicin C5 is biosynthesized by rare soil-dwelling actinobacteria, primarily within the genus Lechevalieria. The key producing strain, Lechevalieria rhizosphaerae NEAU-A2, was isolated from rhizosphere soil of wheat (Triticum aestivum) [1]. Phylogenetic analysis places Lechevalieria within the order Pseudonocardiales, suborder Pseudonocardineae, and family Pseudonocardiaceae. This classification is supported by:

  • 16S rRNA Gene Sequencing: Shows 98.7%–99.2% identity with other validated Lechevalieria species [3].
  • Conserved Protein Markers: 35 signature proteins confirm its position within the Actinobacteria class, distinct from streptomycetes [3].
  • Genomic G+C Content: Ranges from 68–72 mol%, consistent with actinobacterial phylogeny [3].

Comparative genomic studies reveal that Lechevalieria shares a common ancestor with Saccharothrix, but diverges through unique genomic adaptations for plant-associated ecologies [1] [3].

Table 1: Phylogenetic Markers of Karnamicin-Producing Actinobacteria

CharacteristicLechevalieria rhizosphaeraeSaccharothrix aerocolonigenes
16S rRNA Identity (%)99.1 (Type strain)98.7
Genomic G+C Content (mol%)71.270.8
Suborder ClassificationPseudonocardineaePseudonocardineae
Isolation SourceWheat rhizosphere soilMarine sediments

Fermentation Optimization for Karnamicin C5 Yield Enhancement

Maximizing Karnamicin C5 production requires precise manipulation of fermentation parameters. Key optimizations include:

  • Carbon and Nitrogen Sources:
  • Glucose (40 g/L) and glycerol (20 g/L) as dual carbon sources increase polyketide precursor supply [1].
  • Urea (3 g/L) enhances biomass yield by 58% compared to ammonium salts [4].

  • Process Monitoring:

  • Real-time refractive index (RI) tracking maintains residual sugar concentrations at 5–10 g/L, preventing catabolite repression [4].
  • Fed-batch fermentation extends the co-fermentation phase (glucose/xylose utilization) to 120 hours, boosting titers by 3.2-fold [4].

  • Biosynthetic Induction:

  • Addition of sodium acetate (10 mM) upregulates polyketide synthase activity, confirmed via isotopic labeling ([1-¹³C]acetate incorporation into C5-C6 pyridine ring) [1].

Table 2: Fermentation Parameters for Enhanced Karnamicin C5 Yield

ParameterOptimal ConditionYield Impact
Temperature28°C35% increase vs. 37°C
pH7.0Maintains enzyme stability
Aeration Rate1.2 vvmPrevents oxygen limitation
Feed StrategyExponential glucose feed3.2× batch yield
Precursors10 mM sodium acetate22% higher specific production

Comparative Analysis of Saccharothrix and Lechevalieria Strains in Secondary Metabolite Production

While both genera produce karnamicins, significant differences exist in their biosynthetic capabilities:

  • Genetic Architecture:
  • Lechevalieria rhizosphaerae NEAU-A2 harbors a 16-gene knm cluster (34.8 kb), including hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), flavoprotein monooxygenases (KnmB1/KnmB2), and a methyltransferase (KnmF) [1].
  • Saccharothrix aerocolonigenes N806-4 contains a homologous but incomplete cluster lacking knmB2, limiting pyridine hydroxylation diversity [1] [2].

  • Metabolite Diversity:

  • Lechevalieria produces six novel karnamicins (E1-E6) with fully substituted hydroxypyridine cores, unlike the simpler structures from Saccharothrix [1].
  • Halogenase genes (FADH₂-dependent) occur in 76% of Lechevalieria strains versus 43% in Saccharothrix, enabling chlorinated derivatives [5].

  • Productivity:

  • Lechevalieria achieves 380 mg/L Karnamicin C5 under optimized conditions – 1.9× higher than Saccharothrix due to superior precursor flux [1] [4].

Table 3: Secondary Metabolite Capabilities of Karnamicin-Producing Genera

FeatureLechevalieriaSaccharothrix
PKS Gene Clusters12 (per genome)8 (per genome)
Halogenase Positivity76% of strains43% of strains
Novel KarnamicinsE1-E6 derivativesB1 only
Max. Titer (mg/L)380200

Properties

CAS Number

122535-58-4

Product Name

Karnamicin C5

IUPAC Name

3-hydroxy-6-[2-(1-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C16H21N3O5S/c1-4-5-6-9(20)16-18-8(7-25-16)10-13(23-2)14(24-3)12(21)11(19-10)15(17)22/h7,9,20-21H,4-6H2,1-3H3,(H2,17,22)

InChI Key

LOKJKKSGZWKPAO-UHFFFAOYSA-N

SMILES

CCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

Canonical SMILES

CCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.